molecular formula C10H7Cl2NO3 B2855268 Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate CAS No. 824944-25-4

Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate

Cat. No.: B2855268
CAS No.: 824944-25-4
M. Wt: 260.07
InChI Key: KUFYSXOMKSYHBQ-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate is a chemical building block of significant interest in medicinal and agrochemical research. It belongs to the phenoxyacetate ester family, a scaffold recognized for its utility in developing bioactive molecules. As a synthetic intermediate, its key features—the methyl ester and the dichloro-cyanophenoxy moiety—make it a versatile precursor for amide bond formation or nucleophilic aromatic substitution, facilitating the exploration of diverse compound libraries. This compound is primarily valued for its potential application in the synthesis of novel inhibitors targeting bacterial virulence. Research on analogous phenoxyacetamide structures has demonstrated potent activity against the Type III Secretion System (T3SS) of Pseudomonas aeruginosa , a critical virulence factor in this opportunistic pathogen . Inhibiting T3SS can disarm the bacteria without affecting its growth, representing a promising anti-virulence strategy to combat antibiotic-resistant infections . Furthermore, structurally similar phenoxyacetate esters are frequently employed in developing fungicidal agents, such as certain strobilurin derivatives used to protect crops . The specific substitution pattern on the aromatic ring suggests potential for optimizing interactions with biological targets. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-3H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFYSXOMKSYHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate typically involves the reaction of 2,6-dichloro-4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions on the phenyl ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

**Common

Biological Activity

Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate is an organic compound with notable biological activities attributed to its unique chemical structure. This compound features a methyl ester group and a dichlorinated cyanophenyl moiety, which significantly influence its reactivity and interaction with biological targets. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8Cl2N O3. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring, along with a cyano group at the 4 position, enhances its reactivity and biological properties. This structural arrangement is critical for its interactions with various biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. Common methods include:

  • Esterification : Reacting 2-(2,6-dichloro-4-cyanophenoxy)acetic acid with methanol in the presence of an acid catalyst.
  • Substitution Reactions : Utilizing nucleophilic substitution to introduce the methyl group at the desired position on the aromatic ring.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antifungal Properties : Compounds similar to this ester have shown efficacy against various fungal pathogens, including strains resistant to conventional treatments.
  • Enzyme Inhibition : Studies suggest that this compound may interact with specific enzymes or receptors within biological systems. For example, it has been noted to inhibit certain metabolic pathways critical for pathogen survival.

The mechanisms through which this compound exerts its biological effects are still under investigation. Key points include:

  • Target Interaction : The cyano and chloro groups enhance binding affinity to target proteins or enzymes, potentially altering their activity or inhibiting their function.
  • Biochemical Assays : Various assays have been employed to determine the binding affinities and inhibitory effects on target proteins, which are crucial for evaluating therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals important insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-cyanophenoxyacetateContains a cyanophenyl moiety but lacks chlorineLess reactive due to absence of electron-withdrawing groups
Methyl 3-(trifluoromethyl)phenylacetateContains trifluoromethyl instead of dichlorineExhibits different electronic properties affecting reactivity
Methyl 2-(chlorophenoxy)acetateContains only one chlorine atomLess sterically hindered than dichlorinated variants

The combination of cyano and dichloro functionalities in this compound significantly influences its chemical behavior and biological activity compared to other esters and phenolic compounds.

Case Studies and Research Findings

Recent studies have provided insights into the potential therapeutic applications of this compound:

  • Antifungal Activity : A study demonstrated that derivatives exhibited significant antifungal activity against resistant strains of Candida species. The minimum inhibitory concentrations (MICs) were notably lower than those observed for traditional antifungal agents.
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit key metabolic enzymes in pathogenic bacteria, suggesting its potential as a lead compound in antibiotic development.
  • In Vivo Efficacy : Preliminary in vivo studies indicated that this compound could reduce infection rates in animal models infected with resistant fungal strains. Further research is needed to elucidate the exact mechanisms behind these effects and assess safety profiles.

Scientific Research Applications

Herbicide Development

Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate has been investigated as a potential herbicide. Its structural similarities to other herbicides suggest that it may inhibit specific enzymes involved in plant growth. The presence of electron-withdrawing groups (chlorine and cyano) enhances its herbicidal activity by increasing its lipophilicity and enabling better penetration into plant tissues.

Insecticide Potential

Research indicates that derivatives of this compound exhibit insecticidal properties against various pests. The mechanism of action is believed to involve disruption of neurotransmitter function in insects, leading to paralysis and death. Studies have shown promising results in laboratory settings, warranting further field trials to evaluate efficacy and safety.

Antifungal Activity

Several studies have highlighted the antifungal properties of this compound. For instance, derivatives have demonstrated activity against fungal pathogens resistant to conventional treatments. The compound's ability to interact with biological targets suggests potential as a lead compound for developing new antifungal agents.

Mechanistic Studies

Research on the interaction mechanisms of this compound with specific enzymes or receptors is ongoing. Biochemical assays are being conducted to determine binding affinities and inhibitory effects on target proteins. Understanding these interactions is crucial for evaluating therapeutic potential and safety profiles.

Polymer Additives

This compound can be utilized as an additive in polymer formulations. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites.

Biodegradable Materials

The compound's properties have also been explored in the context of biodegradable materials. Research indicates that incorporating this compound into biodegradable polymer matrices can improve degradation rates while maintaining structural integrity.

Comparative Analysis Table

Compound NameStructural FeaturesUnique Aspects
Methyl 4-cyanophenoxyacetateContains a cyanophenyl moiety but lacks chlorineLess reactive due to absence of electron-withdrawing groups
Methyl 3-(trifluoromethyl)phenylacetateContains trifluoromethyl instead of dichlorineExhibits different electronic properties affecting reactivity
Methyl 2-(chlorophenoxy)acetateContains only one chlorine atomLess sterically hindered than dichlorinated variants

Study on Antifungal Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against Candida albicans. The results showed an IC50 value significantly lower than that of conventional antifungals, indicating superior potency against resistant strains .

Herbicidal Activity Assessment

A field trial conducted by agricultural researchers evaluated the herbicidal efficacy of this compound on common weeds. The trial demonstrated a reduction in weed biomass by over 75% compared to untreated controls after three applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to chlorine and cyano groups) facilitates nucleophilic substitution. The chlorine atoms at the 2- and 6-positions are particularly reactive in such reactions.

Example Reaction: Replacement of Chlorine with Phenolic Groups

In a patented synthesis method for related compounds, methyl esters with chlorinated aromatic rings undergo substitution with phenolic groups under alkaline conditions . For Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate, analogous reactions could proceed as follows:

  • Conditions :

    • Base: NaOH, KOH, or K₂CO₃

    • Temperature: 100–140°C

    • Solvent: Solvent-free or polar aprotic solvents (e.g., DMF)

  • Mechanism :
    The base deprotonates the phenolic nucleophile (e.g., salicylonitrile in ), which attacks the electron-deficient aromatic ring, displacing chlorine.

Reaction Parameters Details
Yield85–95% (for analogous reactions)
Purity>97% after recrystallization (methanol, ethanol, or toluene)
Key VariablesMolar ratio of nucleophile (1.0–1.1 eq), base (0.5–1.0 eq), and temperature

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid.

Acid- or Base-Catalyzed Hydrolysis

  • Acidic Conditions :
    RCOOCH3+H2OH+RCOOH+CH3OH\text{RCOOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RCOOH}+\text{CH}_3\text{OH}

  • Basic Conditions :
    RCOOCH3+OHRCOO+CH3OH\text{RCOOCH}_3+\text{OH}^-\rightarrow \text{RCOO}^-+\text{CH}_3\text{OH}

Industrial Relevance

Hydrolysis products are intermediates in agrochemicals (e.g., azoxystrobin precursors) .

Cyano Group Transformations

The cyano group at the 4-position participates in reductions and additions.

Reduction to Amine

  • Conditions :

    • Catalyst: Raney Ni, H₂ gas

    • Solvent: Ethanol or THF
      Ar CNH2Ar CH2NH2\text{Ar CN}\xrightarrow{\text{H}_2}\text{Ar CH}_2\text{NH}_2

Nitrile Hydration

  • Conditions :

    • Acidic or enzymatic catalysis
      Ar CN+H2OAr CONH2\text{Ar CN}+\text{H}_2\text{O}\rightarrow \text{Ar CONH}_2

Cross-Coupling Reactions

The chlorine substituents enable participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Suzuki Coupling Example

  • Conditions :

    • Catalyst: Pd(PPh₃)₄

    • Base: Na₂CO₃

    • Boronic Acid: Aryl or alkyl boronic acids
      Ar Cl+R B OH 2Ar R\text{Ar Cl}+\text{R B OH }_2\rightarrow \text{Ar R}

Oxidation and Reduction of the Ether Linkage

The phenoxyacetate moiety can undergo cleavage under strong oxidizing or reducing conditions, though this is less common in synthetic applications.

Mechanistic Considerations

  • Steric Effects : The 2,6-dichloro substitution creates steric hindrance, slowing reactions at the 4-position but enhancing selectivity for para-substitution .

  • Electronic Effects : Electron-withdrawing groups activate the ring for nucleophilic attack but deactivate it for electrophilic substitution.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Purity Storage Conditions
This compound C₁₀H₇Cl₂NO₃ 260.076 2,6-dichloro, 4-cyano Phenoxy, ester 95% +4°C
2,4-Dichlorophenoxy acetate C₈H₆Cl₂O₃ 221.04 2,4-dichloro Phenoxy, ester N/A N/A
Ethyl 2-[5-(4-chlorophenyl)-1H-imidazol-4-yl] acetate C₁₉H₁₆ClN₂O₂ 345.8 4-chlorophenyl, imidazole Imidazole, ester N/A N/A
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate C₇H₆Cl₂N₂O₂ 221.04 2,6-dichloro (pyrimidine ring) Pyrimidine, ester N/A N/A

Key Observations :

  • Heterocyclic vs. Aromatic Backbones : Imidazole- and pyrimidine-based analogs (e.g., and ) exhibit distinct electronic properties due to their heterocyclic cores, which may alter binding affinity in biological systems or catalytic applications .

Stability and Commercial Viability

  • Its storage at +4°C aligns with typical requirements for halogenated esters to prevent decomposition .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2,6-dichloro-4-cyanophenoxy)acetate, and how can experimental parameters be optimized?

The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2,6-dichloro-4-cyanophenol with methyl chloroacetate in a polar aprotic solvent (e.g., DMF or acetone) under basic conditions (K₂CO₃ or NaH). For optimization:

  • Catalyst choice : Sulfuric acid or p-toluenesulfonic acid can accelerate esterification .
  • Temperature : Reflux (~70–80°C) ensures complete reaction while minimizing side products.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • NMR :
    • ¹H NMR : Look for the methyl ester singlet at δ ~3.8 ppm and aromatic protons (δ ~6.8–7.5 ppm). Overlapping signals due to symmetry (e.g., 2,6-dichloro substituents) may require 2D NMR (COSY, HSQC) .
    • ¹³C NMR : Confirm the nitrile carbon (δ ~115 ppm) and ester carbonyl (δ ~170 ppm) .
  • IR : Key peaks include C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹).
  • X-ray crystallography : Resolve stereochemical ambiguities using SHELXL for refinement .

Q. How does the electronic nature of substituents (Cl, CN) influence the compound’s reactivity?

  • Electron-withdrawing effects : The 2,6-dichloro and 4-cyano groups deactivate the aromatic ring, directing electrophilic substitution to the meta position (if applicable).
  • Nitrile reactivity : The CN group can undergo hydrolysis to carboxylic acids under acidic/alkaline conditions, enabling derivatization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • DFT calculations : Optimize geometry using B3LYP/6-31G* to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, predicting sites for nucleophilic/electrophilic attacks .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), leveraging the ester and nitrile groups as hydrogen-bond acceptors .

Q. How to resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Overlapping NMR signals : Apply DEPT-135 or HSQC to distinguish CH₃, CH₂, and CH groups. For aromatic regions, NOESY can identify spatial proximities .
  • Crystallographic disorder : Use SHELXL’s PART instruction to model disordered atoms and refine anisotropic displacement parameters .

Q. What strategies mitigate byproduct formation during hydrolysis or functionalization reactions?

  • Controlled hydrolysis : Use NaOH/EtOH at 0–5°C to selectively hydrolyze the ester to the carboxylic acid while preserving the nitrile group .
  • Protection/deprotection : Temporarily protect the CN group (e.g., as a silyl ether) during harsh reactions .

Q. How to design SAR studies to explore the compound’s bioactivity?

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing Cl with F or CN with COOH) and assess activity in enzyme inhibition assays.
  • Pharmacophore mapping : Identify critical moieties (e.g., ester oxygen, aromatic Cl) using 3D-QSAR models .

Methodological Considerations

Q. What safety protocols are essential given the compound’s chlorinated and nitrile-containing structure?

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact.
  • Waste disposal : Neutralize acidic/byproduct HCN with NaHCO₃ before disposal .

Q. How to validate purity and stability under storage conditions?

  • HPLC-MS : Monitor degradation (e.g., ester hydrolysis) using a C18 column and mobile phase (acetonitrile/0.1% formic acid).
  • Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

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